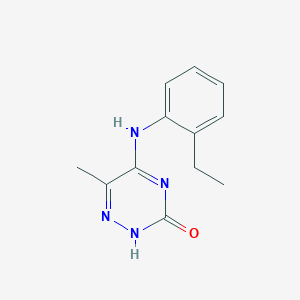

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol

Description

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol is a triazine derivative with a hydroxyl group at position 3, a methyl group at position 6, and a 2-ethylphenyl-substituted amino group at position 5 of the 1,2,4-triazine ring.

Properties

IUPAC Name |

5-(2-ethylanilino)-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-3-9-6-4-5-7-10(9)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECHHWBUUJSBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=O)NN=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 2-ethylphenylamine with a suitable triazine precursor. One common method is the cyclization of 2-ethylphenylamine with cyanuric chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the triazine ring. The reaction mixture is usually heated to promote cyclization, and the product is isolated by filtration and purification techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in the presence of suitable catalysts or under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It serves as a precursor in various organic synthesis reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Medicine: Explored for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, leading to potential medicinal applications.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science. .

Mechanism of Action

The mechanism of action of 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

D1 [3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol]

- Substituents : Allylsulfanyl at position 5, methyl at 6, hydroxyl at 3.

- Key Difference: Replacing the amino group in the target compound with allylsulfanyl retains activity, suggesting sulfur-based substituents at position 5 are tolerable. However, hydroxyl at position 3 is critical, as its replacement with amino (D0) abolishes activity .

D41 [3-(Allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol]

- Substituents : Thiophen-2-yl at position 6, allylsulfanyl at 5, hydroxyl at 3.

- Activity: Similar to D1 but with enhanced hydrophobicity from the thiophene group.

HDAC6-Targeting Analogues

5-[(4-Isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

- Substituents: 4-Isopropylphenylamino at position 5, methyl at 6, keto group at 3.

- Activity : Binds to the ubiquitin-binding pocket of HDAC6 (PDB:5KH9, 1.07 Å resolution). The keto group at position 3 (tautomer of hydroxyl) and bulky isopropyl group enhance target affinity compared to smaller substituents .

Thiourea and Chlorinated Derivatives

Thiourea, [5-[2-(4-chlorophenyl)ethenyl]-6-methyl-1,2,4-triazin-3-yl]-

- Substituents : Chlorophenyl ethenyl at position 5, methyl at 6, thiourea at 3.

- Activity: Not reported, but the thiourea group may enable metal coordination or hydrogen bonding distinct from hydroxyl or amino groups .

4-(3-Amino-5-phenyl-1,2,4-triazin-6-yl)-2-chlorophenol

- Substituents: Phenyl at position 5, chlorophenol at 6, amino at 3.

- The amino group at position 3 contrasts with the target’s hydroxyl, possibly altering reactivity .

Agricultural Triazine Derivatives

Triazine-based herbicides like metsulfuron methyl ester (4-methoxy-6-methyl-1,3,5-triazin-2-yl derivative) demonstrate substituent-driven specificity:

- Substituents : Methoxy at position 4, methyl at 6, sulfonylurea side chain.

- Activity : Targets plant acetolactate synthase. The target compound’s hydroxyl and ethylphenyl groups are structurally distinct, suggesting divergent applications .

Key Findings and Implications

Position 3: Hydroxyl or keto groups are critical for bioactivity (e.g., D1 vs. D0). Thiourea or amino substitutions may redirect functionality .

Position 5 : Bulky aryl groups (e.g., isopropylphenyl) enhance target binding (HDAC6), while sulfur-based groups (allylsulfanyl) maintain antimicrobial activity .

Position 6: Methyl is common, but substitutions like thiophen-2-yl (D41) or chlorophenol introduce variability in hydrophobicity and electronic effects .

Synthetic routes from –2 may guide its preparation .

Biological Activity

5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol, with the CAS number 496033-02-4, is a triazine derivative that has garnered attention for its potential biological activities. This compound's structure features an ethylphenylamino group and a hydroxyl group on the triazine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.27 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 452.1 ± 47.0 °C at 760 mmHg

- Flash Point : 227.2 ± 29.3 °C

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of triazines have shown efficacy against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. faecalis | 29 | 40 |

| P. aeruginosa | 24 | 50 |

| S. typhi | 30 | 45 |

| K. pneumoniae | 19 | 50 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer cells). The treatment with the compound resulted in increased lactate dehydrogenase (LDH) enzyme levels, indicating cell membrane damage and cytotoxicity at higher concentrations . The IC50 value for similar triazine derivatives against MCF-7 cells was reported to be around 225 µM.

Anti-inflammatory Activity

This compound has demonstrated potential in reducing inflammatory markers such as IL-6 and TNF-α in vitro. Compounds derived from triazines have shown inhibitory effects on these cytokines at concentrations around 10 µg/mL, with some derivatives exhibiting stronger effects than conventional anti-inflammatory drugs like dexamethasone .

| Inflammatory Marker | Compound Effect (%) |

|---|---|

| IL-6 | 89% |

| TNF-α | 78% |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may inhibit specific enzymes involved in cell proliferation or inflammatory pathways, leading to its observed antibacterial and anticancer effects. The exact mechanisms are still under investigation but involve alterations in cellular signaling and gene expression.

Case Studies and Research Findings

Several studies have documented the synthesis and biological testing of triazine derivatives similar to this compound:

- Antibacterial Efficacy : A comparative study showed that a series of triazine derivatives exhibited varying degrees of antibacterial activity against multiple strains of bacteria, with some compounds achieving MIC values lower than those of established antibiotics.

- Anticancer Studies : Research involving MCF-7 cells indicated that treatment with triazine derivatives resulted in significant morphological changes and reduced cell viability as concentrations increased.

- Inflammation Inhibition : In vitro studies demonstrated that certain triazine compounds effectively reduced the production of inflammatory cytokines in macrophage cultures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((2-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling hydrazine derivatives with substituted carbonyl precursors under acidic or basic conditions. For example, analogous triazine derivatives are synthesized via nucleophilic substitution or cyclization reactions . Optimization requires control of temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Catalysts like p-toluenesulfonic acid may enhance yields .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of techniques:

- Chromatography : HPLC or TLC with UV detection to assess purity.

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group at C3). Mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as demonstrated for structurally similar triazol-3-ol derivatives .

Q. What are the key challenges in database searches for this compound, and how can they be addressed?

- Methodological Answer : Database searches are complicated by variations in nomenclature and substituent positions. Use the InChIKey (e.g.,

VWXDPVPPRAPZAK-UHFFFAOYSA-Nfor a related triazin-ol) to ensure precise identification . Cross-reference registry numbers (if available) and SMILES strings (e.g.,Cc1sc(n(c1N)n(c(c(c1)C)C)C)C(CO)N(Cc(c(c(c1)F)...) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Design experiments with:

- Controls : Include positive/negative controls (e.g., cisplatin for anticancer assays).

- Dose-response curves : Test across logarithmic concentrations (e.g., 1 nM–100 µM).

- Replicate studies : Validate findings in ≥3 independent experiments .

- For mechanistic contradictions (e.g., enzyme inhibition vs. receptor antagonism), employ knockdown models (siRNA) or competitive binding assays .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Validate with surface plasmon resonance (SPR) for real-time interaction kinetics .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Mutagenesis studies : Identify critical residues in target proteins through site-directed mutagenesis .

Q. How can environmental stability and degradation pathways of this compound be evaluated?

- Methodological Answer :

- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .

- Hydrolysis assays : Test stability at varying pH (2–12) and temperatures (25–60°C).

- Ecotoxicology models : Use Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity .

Q. What advanced techniques are recommended for analyzing stereochemical effects on bioactivity?

- Methodological Answer :

- Chiral chromatography : Separate enantiomers using columns like Chiralpak IG-3.

- Circular dichroism (CD) : Confirm absolute configuration of isolated enantiomers.

- In vivo pharmacokinetics : Compare bioavailability and metabolism of enantiomers in rodent models .

Methodological Tables

Table 1 : Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (triazine protons), δ 1.2–1.4 ppm (ethyl group) | Substituent positioning |

| HRMS | [M+H]⁺ calc. for C₁₃H₁₅N₄O: 259.1194; found: 259.1192 | Molecular formula validation |

| XRD | Space group P2₁/c, Z = 4 | Crystal packing analysis |

Table 2 : Reaction Optimization Parameters

| Variable | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher cyclization efficiency |

| Solvent | Ethanol/DMF (3:1) | Balances polarity and solubility |

| Catalyst | p-TSA (5 mol%) | Reduces reaction time by 40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.